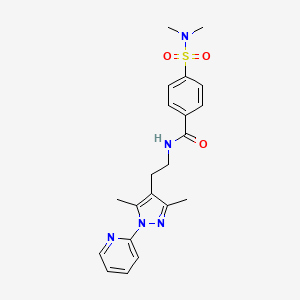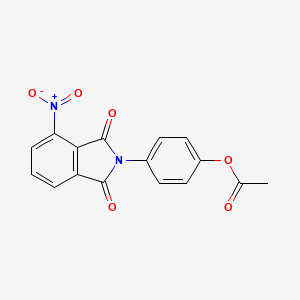
4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acetate” is a complex organic molecule. It is related to the class of compounds known as isoindolinones . Isoindolinones are important heterocyclic compounds found in a variety of natural products and synthetic biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a related compound, 4-((1,3-dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate, was obtained by alkylation of the corresponding N-oxide . Another study reported the synthesis of 3,3-disubstituted isoindolinones by cascade reactions of 2-acylbenzonitriles with several nucleophiles .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray crystallography . For example, the crystal structure of a related salt, 4-((1,3-dioxoisoindolin-2-yl)carbamoyl)pyridine-1-ium 2-carboxybenzoate, was reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the decarboxylation reaction of dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate under Krapcho reaction conditions was reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the compound 4-((1,3-dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate was reported to be photostable in the crystal .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
N-isoindoline-1,3-diones, including our compound of interest, are pivotal in the synthesis of various pharmaceutical agents. Their reactivity allows for the construction of complex molecules that can serve as therapeutic agents. The structure–activity relationships of these derivatives are crucial for unlocking their potential in medicine .
Herbicides
The chemical properties of N-isoindoline-1,3-diones make them suitable for use in the development of herbicides. Their ability to interfere with the growth of unwanted plants without affecting the desired crops is of significant interest in agricultural chemistry .
Colorants and Dyes
These compounds are also used in the synthesis of colorants and dyes. Their structural diversity enables the production of a wide range of colors for industrial applications, including textiles and printing .
Polymer Additives
As additives in polymers, N-isoindoline-1,3-diones contribute to the stability and durability of plastic materials. They can improve the physical properties of polymers, such as resistance to heat and UV radiation .
Organic Synthesis
In organic chemistry, these heterocycles are used as building blocks for synthesizing more complex organic compounds. They offer a versatile platform for constructing diverse molecular architectures .
Photochromic Materials
N-isoindoline-1,3-diones are employed in the creation of photochromic materials. These materials change color when exposed to light, which has applications in smart windows, sunglasses, and optical data storage .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for the study of similar compounds could include further investigations into their biological activities and therapeutic potential . For instance, it was suggested that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Eigenschaften
IUPAC Name |
[4-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O6/c1-9(19)24-11-7-5-10(6-8-11)17-15(20)12-3-2-4-13(18(22)23)14(12)16(17)21/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTNZPJPJMFVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2557734.png)
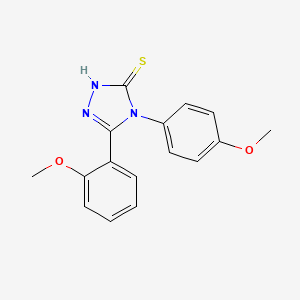

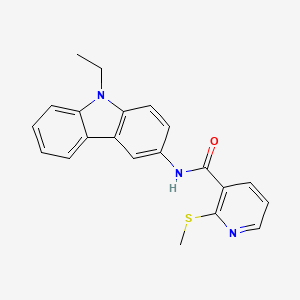
![N,N-dimethyl-2-{4-[(propan-2-yl)amino]phenyl}acetamide](/img/structure/B2557744.png)
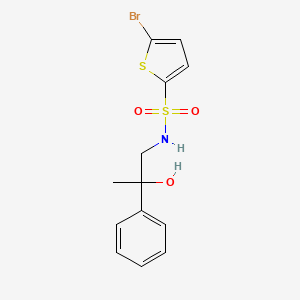
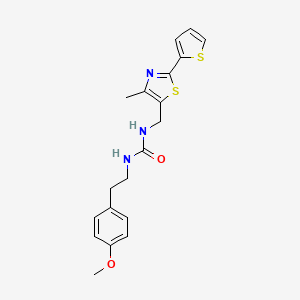
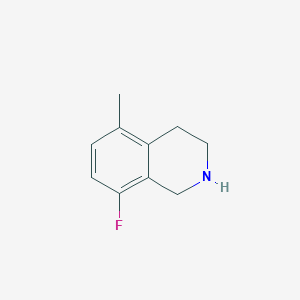
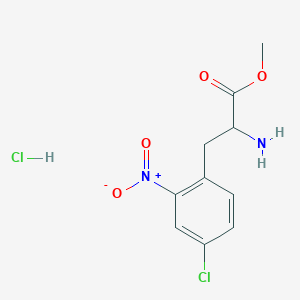
![2-(4-ethoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2557751.png)
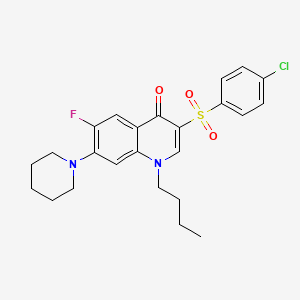
![4-acetyl-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2557754.png)
![2-[2-(2-Hydroxyethyl)piperidin-1-yl]acetic acid](/img/structure/B2557756.png)
